molecular formula C13H12N6O3S B2751533 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1396881-01-8

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

Cat. No. B2751533
CAS RN: 1396881-01-8
M. Wt: 332.34
InChI Key: UAHRQCFEGIVUNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions (MCRs), which are synthetic protocols where two or more reactants combine to give a single product . These reactions are known for the production of pharmaceutically active molecules . L-Proline is often used as a catalyst in these reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, IR spectra can provide information about the types of bonds present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Knoevenagel condensation reaction followed by Michael addition . The outcome of these reactions can lead to the formation of new compounds with potential applications in pharmaceutical chemistry .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure. Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .

Antiviral Studies

Given the compound’s unique structure, it’s worth investigating its antiviral properties. Researchers have synthesized similar derivatives and evaluated their efficacy against viral infections. Further studies could explore its potential as an antiviral agent .

Anti-Inflammatory and Analgesic Activity

Thiazoles, which share structural similarities with our compound, have demonstrated anti-inflammatory and analgesic effects. Investigating whether our compound exhibits similar properties could be valuable for pain management and inflammation control .

Antioxidant Potential

Imidazole-containing compounds, like our compound, have been evaluated for their antioxidant activity. Assessing its scavenging potential against free radicals could provide insights into its therapeutic applications .

Organic Synthesis and Reaction Pathways

Understanding the cyclization modes and preferred pathways for synthesizing our compound contributes to organic chemistry knowledge. Researchers have explored various approaches, including oxidative cyclization and ring-opening reactions, shedding light on its synthetic feasibility .

properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O3S/c1-18-13(20)19(17-16-18)11-6-4-10(5-7-11)15-23(21,22)12-3-2-8-14-9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHRQCFEGIVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

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